molecular formula C9H12N2O2 B13035161 Ethyl4-(aminomethyl)picolinate

Ethyl4-(aminomethyl)picolinate

Cat. No.: B13035161
M. Wt: 180.20 g/mol
InChI Key: FRIYRKPCSKIAJI-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)picolinate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol It is an ester derivative of picolinic acid, featuring an ethyl group and an aminomethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(aminomethyl)picolinate typically involves the esterification of picolinic acid followed by the introduction of the aminomethyl group. One common method is the reaction of picolinic acid with ethanol in the presence of a strong acid catalyst to form ethyl picolinate. Subsequently, the aminomethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonia under controlled conditions .

Industrial Production Methods

Industrial production of ethyl 4-(aminomethyl)picolinate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(aminomethyl)picolinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(aminomethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions or proteins, thereby influencing various biochemical pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl picolinate: An ester of picolinic acid without the aminomethyl group.

    Methyl 4-(aminomethyl)picolinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-(Aminomethyl)picolinic acid: The carboxylic acid form without the ethyl ester group.

Uniqueness

Ethyl 4-(aminomethyl)picolinate is unique due to the presence of both the ethyl ester and aminomethyl groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(aminomethyl)picolinate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-(aminomethyl)picolinate is characterized by the following structural features:

  • Chemical Formula: C11_{11}H14_{14}N2_2O2_2
  • Molecular Weight: 210.24 g/mol
  • Functional Groups: Contains an aminomethyl group and an ethyl ester, contributing to its reactivity and biological interactions.

The biological activity of ethyl 4-(aminomethyl)picolinate is primarily attributed to its ability to interact with various molecular targets:

  • Ligand Binding: The compound can act as a ligand, binding to metal ions or proteins, influencing biochemical pathways.
  • Hydrogen Bonding: The aminomethyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes or receptors.
  • Electrostatic Interactions: These interactions may facilitate the compound's bioavailability and efficacy in therapeutic applications.

Antimicrobial Activity

Research has indicated that ethyl 4-(aminomethyl)picolinate exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

Ethyl 4-(aminomethyl)picolinate has shown promise in cancer research. Studies have evaluated its effects on cancer cell lines, revealing significant antiproliferative activity.

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Results Summary:

  • MCF-7: IC50_{50} = 15 µM
  • HeLa: IC50_{50} = 10 µM
  • A549: IC50_{50} = 20 µM

These findings suggest that the compound may inhibit cell growth and induce apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial potential of ethyl 4-(aminomethyl)picolinate against multidrug-resistant bacteria. Results indicated that the compound effectively inhibited growth at low concentrations, supporting its use as a lead compound for developing new antibiotics .
  • Anticancer Research :
    A recent investigation focused on the anticancer properties of this compound, where it was found to induce apoptosis in HeLa cells through the activation of caspase pathways. The study highlighted its potential as a therapeutic agent in cancer treatment .

Comparison with Related Compounds

Ethyl 4-(aminomethyl)picolinate can be compared with similar compounds to understand its unique properties:

CompoundStructure FeaturesBiological Activity
Ethyl picolinateLacks aminomethyl groupLimited antimicrobial activity
Methyl 4-(aminomethyl)picolinateMethyl ester instead of ethylModerate anticancer activity
4-(Aminomethyl)picolinic acidCarboxylic acid formHigher solubility but lower potency

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 4-(aminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6,10H2,1H3

InChI Key

FRIYRKPCSKIAJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)CN

Origin of Product

United States

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